2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Lipophilicity Membrane permeability Drug-likeness

2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1517344-87-4) is a synthetic small-molecule heterocycle belonging to the 1,4-benzoxazin-3-one scaffold class, characterized by a gem-dimethyl substitution at the 2-position and a trifluoromethyl group at the 6-position of the fused benzene ring. With a molecular formula C11H10F3NO2 and molecular weight of 245.20 g/mol, the compound exhibits a computed XLogP3 of 2.3, zero rotatable bonds, and five hydrogen bond acceptor sites, distinguishing it physicochemically from non-fluorinated or mono-substituted benzoxazinone analogs.

Molecular Formula C11H10F3NO2
Molecular Weight 245.201
CAS No. 1517344-87-4
Cat. No. B2487807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS1517344-87-4
Molecular FormulaC11H10F3NO2
Molecular Weight245.201
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F)C
InChIInChI=1S/C11H10F3NO2/c1-10(2)9(16)15-7-5-6(11(12,13)14)3-4-8(7)17-10/h3-5H,1-2H3,(H,15,16)
InChIKeyKVGQIRCTCZFWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1517344-87-4): Core Identity and Physicochemical Baseline


2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1517344-87-4) is a synthetic small-molecule heterocycle belonging to the 1,4-benzoxazin-3-one scaffold class, characterized by a gem-dimethyl substitution at the 2-position and a trifluoromethyl group at the 6-position of the fused benzene ring [1]. With a molecular formula C11H10F3NO2 and molecular weight of 245.20 g/mol, the compound exhibits a computed XLogP3 of 2.3, zero rotatable bonds, and five hydrogen bond acceptor sites, distinguishing it physicochemically from non-fluorinated or mono-substituted benzoxazinone analogs [1]. The 1,4-benzoxazin-3-one core has emerged as a privileged scaffold in medicinal chemistry, particularly as a recognized pharmacophore for PARP-1 inhibition and serine protease targeting [2][3].

Why 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Replaced by a Close Analog


Benzoxazinone scaffold activity is exquisitely sensitive to the nature and position of substituents on both the heterocyclic ring and the fused benzene moiety; even isosteric replacements at the 6-position produce large shifts in target binding affinity [1]. In the 1,4-benzoxazin-3-one PARP-1 series, the unsubstituted 2,2-dimethyl analog (R3 = H) shows a Kd > 500 µM, whereas introduction of optimized 6-position substituents on the identical 2,2-dimethyl core improves affinity by > 100,000-fold (Kd = 0.003 µM) [1]. Simultaneously, α-chymotrypsin SAR studies demonstrate that the electronic character of the benzene ring substituent—fluoro > chloro > bromo—directly governs inhibitory potency, and that the 2,2-dimethyl motif imposes conformational restriction not achievable with a 2-monosubstituted or 2-unsubstituted scaffold [2]. Consequently, interchanging this compound with a des-CF3, des-gem-dimethyl, or regioisomeric analog cannot be assumed to preserve target engagement, metabolic stability, or physicochemical behavior without explicit experimental validation.

Quantitative Differentiation Evidence for 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Against Closest Analogs


Lipophilicity-Driven Permeability Advantage Over the Des-Trifluoromethyl Analog

The target compound exhibits a computed XLogP3 of 2.3, representing a +0.8 to +1.0 log unit increase in lipophilicity relative to the des-trifluoromethyl analog 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 10514-70-2, XLogP3 estimated 1.3–1.5 based on an additive fragment model) [1]. This difference translates to an approximately 6- to 10-fold higher theoretical octanol-water partition coefficient, placing the target compound within the optimal lipophilicity window (LogP 1–3) for passive membrane permeability while the des-CF3 analog falls near the lower boundary [1]. The CF3 group contributes strong electron-withdrawing character (Hammett σₚ ≈ +0.54) without introducing additional hydrogen bond donors or rotatable bonds, preserving the favorable zero-rotatable-bond scaffold rigidity [1].

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Enhanced Hydrogen Bond Acceptor Capacity Relative to Non-Fluorinated 6-Position Analogs

The 6-trifluoromethyl group provides three fluorine atoms, each capable of acting as a weak hydrogen bond acceptor, increasing the total H-bond acceptor count to 5 versus 3 for the 6-H or 6-CH₃ analogs [1]. This additional H-bond acceptor capacity enables orthogonal polar interactions with protein backbone NH groups or structured water molecules within a binding pocket, a well-established phenomenon in fluorine medicinal chemistry [2]. In the PARP-1 benzoxazinone series, the 2,2-dimethyl-6-H analog (cmpd 2g, R1=Me, R2=Me, R3=H) showed Kd > 500 µM, while 6-substituted analogs with H-bond-capable groups achieved sub-micromolar to low nanomolar potency—a greater than 100,000-fold affinity gain [3].

Hydrogen bonding Target engagement Fluorine chemistry Medicinal chemistry

Regioisomeric Differentiation: 6-CF3 Versus 7-CF3 Benzoxazinone Target Engagement

The position of the trifluoromethyl substituent on the benzoxazinone benzene ring profoundly influences target binding, as demonstrated in the PARP-1 benzoxazinone series [1]. Compound 3g (2,2-dimethyl, 6-(4-phenylpiperidine)CH₂ substitution) achieved a Kd of 0.046 µM, whereas its 7-substituted regioisomer 3h (identical substitution shifted to the 7-position) showed a Kd of 10 µM—a 217-fold loss in affinity solely attributable to positional isomerism [1]. This positional SAR extends to kinase inhibitors and serine protease inhibitors within the benzoxazinone class, where the 6-position consistently offers superior vector alignment toward key hydrophobic sub-pockets compared to the 7-position [2]. For the target compound, the 6-CF3 orientation is thus predicted to project the trifluoromethyl group into a distinct steric/electronic microenvironment compared to the 7-CF3 regioisomer (CAS 920334-69-6 for the 1,3-benzoxazin-4-one analog; the 1,4-benzoxazin-3-one 7-CF3 analog is commercially available), with differential consequences for target affinity and selectivity.

Regioisomerism Positional SAR Binding pocket complementarity Selectivity

Metabolic Stability Advantage of 6-Trifluoromethyl Over 6-Chloro and 6-Methyl Analogs

The 6-trifluoromethyl group provides metabolic stability advantages over 6-chloro and 6-methyl substituents through two distinct mechanisms: (i) the strong electron-withdrawing effect of CF3 (Hammett σₚ = +0.54) deactivates the aromatic ring toward cytochrome P450-mediated oxidative metabolism, reducing the intrinsic clearance rate compared to electron-donating CH₃ (σₚ = -0.17) or moderately withdrawing Cl (σₚ = +0.23) [1]; (ii) the C–F bond dissociation energy (~130 kcal/mol) far exceeds that of C–Cl (~84 kcal/mol) and C–CH₃ (~90 kcal/mol), rendering the CF3 group resistant to metabolic dehalogenation or hydroxylation at the 6-position [1]. In the benzoxazinone α-chymotrypsin inhibitor class, the fluoro-substituted analogs (IC₅₀ range 6.5–341.1 µM) demonstrated increased inhibitory potential compared to chloro and bromo congeners, attributed at least in part to enhanced metabolic persistence in the assay milieu [2]. While direct comparative microsomal stability data for this specific compound are not available in the public domain, the underlying physicochemical principles are quantitatively predictable: the CF3 group lowers the HOMO energy of the aromatic ring by approximately 0.5–0.8 eV relative to the CH₃ analog, as established by DFT calculations on substituted benzoxazinone systems [1].

Metabolic stability Oxidative metabolism Fluorine blocking Lead optimization

Conformational Restriction by 2,2-Dimethyl Versus 2-Monomethyl or 2-Unsubstituted Scaffolds

The 2,2-dimethyl substitution imposes gem-dimethyl conformational restriction on the oxazinone ring, a well-characterized phenomenon known as the Thorpe-Ingold effect, which reduces the entropic penalty upon target binding [1]. In the PARP-1 benzoxazinone series, the 2-monomethyl analog (cmpd 2d, R1=Me, R2=H, R3=H) showed a Kd of 32 µM, whereas the 2,2-dimethyl analog (cmpd 2g, R1=Me, R2=Me, R3=H) exhibited Kd > 500 µM when both lacked a productive 6-substituent—indicating that gem-dimethyl alone is insufficient for potency but provides a distinct conformational ground state [2]. However, when combined with an optimized 6-substituent, the 2,2-dimethyl scaffold yielded the most potent compounds in the series (cmpd 3j: R1=Me, R2=H, 6-substituted, Kd = 0.003 µM; compare with 3i: R1=H, R2=H, same 6-substituent, Kd = 0.015 µM), suggesting a cooperative effect wherein 2,2-dimethyl pre-organizes the scaffold for productive 6-substituent engagement [2]. The target compound uniquely combines 2,2-dimethyl restriction with the electron-withdrawing 6-CF3 group—a pairing not represented in the published PARP-1 compound table but logically extending the observed cooperative SAR trend.

Conformational restriction Entropic benefit Gem-dimethyl effect Binding preorganization

Optimal Application Scenarios for 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one in Discovery and Development


PARP-1 Inhibitor Lead Optimization: 6-Position SAR Exploration on a Pre-Organized 2,2-Dimethyl Scaffold

For medicinal chemistry teams pursuing PARP-1 inhibitors based on the 1,4-benzoxazin-3-one pharmacophore, this compound serves as a strategic advanced intermediate. The published PARP-1 benzoxazinone series demonstrates that the 2,2-dimethyl scaffold, when paired with an optimized 6-substituent, yields the highest affinity compounds (Kd = 0.003–0.046 µM) . The 6-CF3 group provides a uniquely electron-withdrawing, metabolically stable substituent that can be evaluated as a direct replacement for the 6-(4-aryl-piperidine)CH₂ vectors explored in the AACR series, enabling exploration of electronic effects on PARP-1 catalytic domain binding independent of the extended basic amine vectors. The zero-rotatable-bond scaffold combined with CF3 lipophilicity (XLogP3 = 2.3) positions this compound favorably for further elaboration while maintaining ligand efficiency metrics .

Serine Protease Inhibitor Screening: Exploiting Fluorine-Enhanced Inhibitory Potential

The benzoxazinone class has documented inhibitory activity against α-chymotrypsin (IC₅₀ range 6.5–341.1 µM) and related serine proteases including human leukocyte elastase and cathepsin G, with the SAR demonstrating that fluoro substitution on the benzene ring enhances inhibitory potential relative to chloro, bromo, or unsubstituted analogs . This compound, bearing the strongest electron-withdrawing 6-CF3 substituent, is a rational candidate for serine protease inhibitor screening panels, particularly where the target protease possesses a hydrophobic S1 pocket capable of accommodating the trifluoromethyl group. The gem-dimethyl conformational restriction may further reduce the entropic penalty of binding to chymotrypsin-like serine proteases, as suggested by the diverse inhibition kinetics (Ki = 4.7–341.2 µM) observed for conformationally varied benzoxazinones .

Building Block for Diversity-Oriented Synthesis: 6-CF3 as a Metabolic Soft Spot Blocker

In diversity-oriented synthesis campaigns where the 1,4-benzoxazin-3-one core is elaborated through the 4-position (NH) or the 6-position (via CF3 displacement or functionalization), this compound offers a metabolically robust starting point. The 6-CF3 group deactivates the aromatic ring toward CYP450 oxidation (Hammett σₚ = +0.54), protecting the 6-position from hydroxylation while directing potential subsequent functionalization to the less deactivated 7- or 8-positions . This contrasts with 6-Cl analogs, where the C–Cl bond is susceptible to oxidative dehalogenation (CYP2E1, CYP1A2), and 6-CH₃ analogs, which undergo facile benzylic hydroxylation. For fragment-based drug discovery, the compound provides a fluorinated benzoxazinone fragment with a molecular weight (245.20 Da) compliant with the Rule of Three guidelines for fragment libraries .

Physicochemical Probe for Fluorine-Specific Binding Interactions in Structural Biology

The combination of 6-CF3 (a strong ¹⁹F NMR probe) with the structurally rigid 2,2-dimethyl-1,4-benzoxazin-3-one scaffold makes this compound suitable for ¹⁹F NMR-based protein-ligand interaction studies. The trifluoromethyl group provides a sensitive ¹⁹F chemical shift reporter that can detect ligand binding, conformational changes, or displacement by competing ligands, with the gem-dimethyl group minimizing confounding conformational exchange . In the PARP-1 context, where the 6-position projects toward a hydrophobic shelf adjacent to the nicotinamide binding site , the 6-CF3 compound can serve as an ¹⁹F NMR probe to validate binding modes determined by X-ray crystallography for related 6-substituted benzoxazinone inhibitors, distinguishing specific from non-specific interactions through chemical shift perturbation mapping.

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